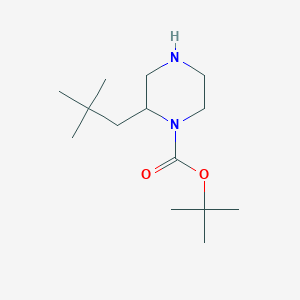
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate can be achieved through several methods. One common synthetic route involves the N-Boc protection of piperazine, followed by the introduction of the 2-(2,2-dimethylpropyl) group. The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Analyse Des Réactions Chimiques
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Buchwald-Hartwig coupling reactions with aryl halides in the presence of a palladium catalyst and a base such as potassium phosphate (K3PO4)
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, it is used in the synthesis of various organic compounds such as amides, sulfonamides, and Mannich bases .
Mécanisme D'action
The mechanism of action of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to the modulation of biological activities such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate can be compared with other similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share the piperazine core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique feature of this compound is the presence of the 2-(2,2-dimethylpropyl) group, which can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C14H28N2O2 |
|---|---|
Poids moléculaire |
256.38 g/mol |
Nom IUPAC |
tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)9-11-10-15-7-8-16(11)12(17)18-14(4,5)6/h11,15H,7-10H2,1-6H3 |
Clé InChI |
WMUXBLXFHKCHQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC1CNCCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


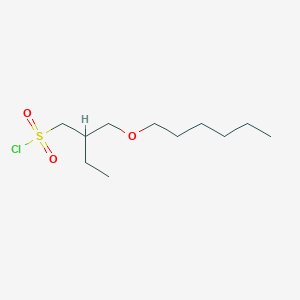
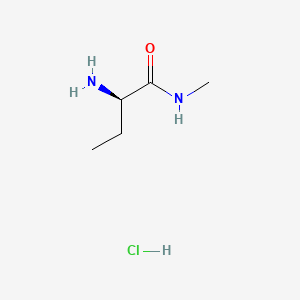
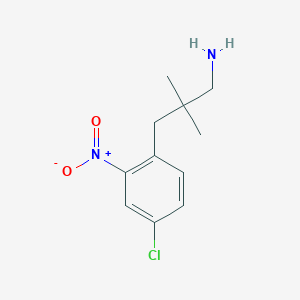
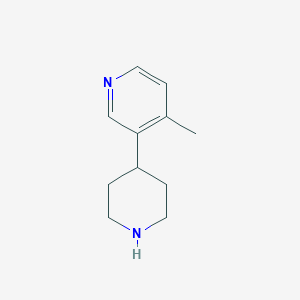

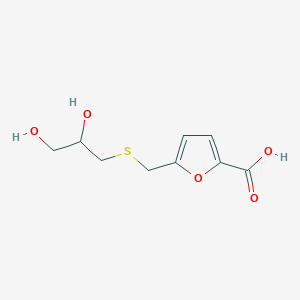
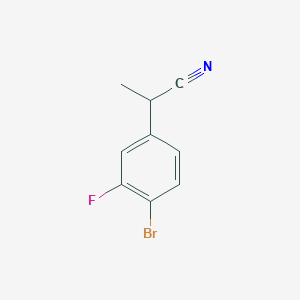
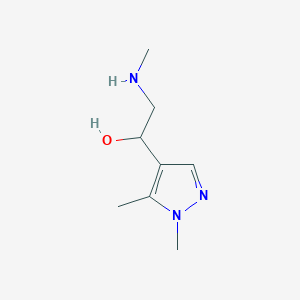
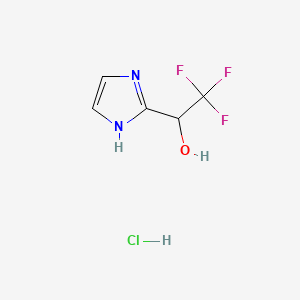
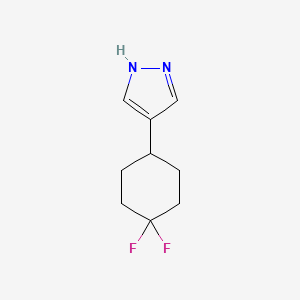
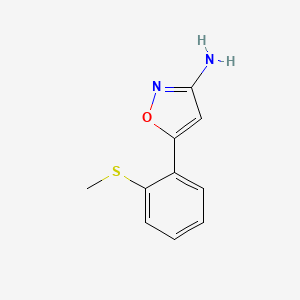
![2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol](/img/structure/B13613553.png)
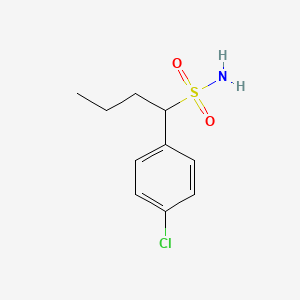
![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
